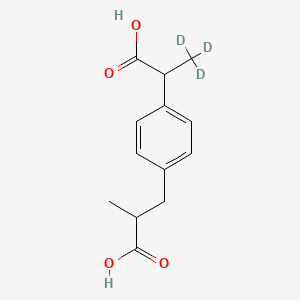

Ibuprofen carboxylic acid-d3

Descripción

Propiedades

IUPAC Name |

3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVLBIVDYADZPL-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721475 | |

| Record name | 3-{4-[1-Carboxy(2,2,2-~2~H_3_)ethyl]phenyl}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216505-29-1 | |

| Record name | 3-{4-[1-Carboxy(2,2,2-~2~H_3_)ethyl]phenyl}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Ibuprofen carboxylic acid-d3

An In-Depth Technical Guide to Ibuprofen Carboxylic Acid-d3

Introduction

This compound is the stable isotope-labeled analog of carboxy-ibuprofen, a major oxidative metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1][2] Comprising a deuterium (d3) label, this compound serves as an invaluable tool, primarily as an internal standard, for the precise quantification of its unlabeled counterpart in complex biological matrices.[3] Its application is critical in pharmacokinetic, toxicokinetic, and drug metabolism studies, where accurate measurement of drug metabolites is essential for understanding the disposition and clearance of the parent drug.

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, metabolic context, and application in modern bioanalytical methodologies for researchers, chemists, and drug development professionals.

Physicochemical and Chemical Properties

This compound is chemically defined as 3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid.[4] The incorporation of three deuterium atoms results in a mass shift of +3 Da compared to the endogenous metabolite, allowing for clear differentiation in mass spectrometric analyses.

| Property | Value | Reference |

| IUPAC Name | 3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid | [4] |

| Synonyms | Carboxyibuprofen-d3, 2-[4-(2-Carboxypropyl)phenyl]propionic Acid-d3 | [1][2] |

| CAS Number | 1216505-29-1 | [3][4][5][6] |

| Unlabeled CAS | 15935-54-3 | [3][7] |

| Molecular Formula | C₁₃H₁₃D₃O₄ | [1][2][5] |

| Molecular Weight | 239.28 g/mol | [1][3][4][5] |

| Appearance | Pale Yellow Solid | [2] |

| Purity | >95% (as determined by HPLC) | [7] |

| Storage Conditions | -20°C or 2-8°C Refrigerator | [2][7] |

Synthesis and Metabolic Formation

Synthesis Overview

The synthesis of deuterated drug metabolites like this compound is typically achieved through two primary routes.[8]

-

Chemical Synthesis : This approach involves multi-step organic synthesis, where a readily available, isotopically labeled reagent is incorporated into the molecular structure in place of its non-labeled counterpart.[9]

-

Biotransformation : This method utilizes biological systems, such as microbial cultures or purified enzymes, to metabolize a deuterated parent drug (i.e., Ibuprofen-d3).[8] The biological system performs the same metabolic reactions as in humans, converting the deuterated parent drug into its corresponding deuterated metabolite, which can then be isolated and purified.

Metabolic Pathway of Ibuprofen

Ibuprofen is extensively metabolized in the human liver, with very little of the parent drug being excreted unchanged in the urine.[10][11] The primary metabolic route is oxidation, mediated predominantly by the cytochrome P450 enzyme CYP2C9.[11][12] This process generates hydroxylated intermediates (e.g., 2-hydroxy-ibuprofen and 3-hydroxy-ibuprofen), which are subsequently oxidized by cytosolic alcohol and aldehyde dehydrogenases to form the stable, major terminal metabolite, carboxy-ibuprofen (Ibuprofen carboxylic acid).[11] This metabolite is then eliminated via the urine.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-(4-(1-Carboxy(2,2,2-~2~H_3_)ethyl)phenyl)-2-methylpropanoic acid | C13H16O4 | CID 57347581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. åå [yeasen.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. This compound (Mixture of Diastereomers) [lgcstandards.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. US20210114962A1 - Continuous flow synthesis of ibuprofen - Google Patents [patents.google.com]

- 10. ClinPGx [clinpgx.org]

- 11. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

An In-Depth Technical Guide to Ibuprofen Carboxylic Acid-d3

This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies for Ibuprofen Carboxylic Acid-d3. It is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Core Chemical Properties

This compound is a deuterated analog of Carboxyibuprofen, a major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The incorporation of deuterium isotopes makes it a valuable internal standard for quantitative bioanalytical studies.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃D₃O₄ | [1] |

| Molecular Weight | 239.28 g/mol | [1] |

| IUPAC Name | 2-(4-(1-carboxy-2,2,2-trideuterioethyl)phenyl)propanoic acid | N/A |

| Synonyms | 4-(1-Carboxyethyl)-α-methylbenzenepropanoic Acid-d3, 2,4′-(2-Carboxypropyl)phenylpropionic Acid-d3, 2-[4-(2-Carboxypropyl)phenyl]propionic Acid-d3 | [1] |

| Appearance | Pale Yellow Solid | N/A |

| Storage Conditions | 2-8°C Refrigerator | N/A |

Metabolic Pathway of Ibuprofen

Ibuprofen undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 enzymes, with CYP2C9 being the major contributor. The metabolic process involves the hydroxylation of the isobutyl side chain, followed by oxidation to form the carboxylic acid metabolite, Carboxyibuprofen.

Caption: Metabolic pathway of Ibuprofen to Ibuprofen Carboxylic Acid.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the use of a deuterated starting material in a standard Ibuprofen synthesis protocol, such as the BHC or Boots process. One potential method is outlined below:

-

Friedel-Crafts Acylation: Reaction of isobutylbenzene with deuterated acetyl chloride (CD₃COCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce deuterated 4'-isobutylacetophenone.

-

Darzens Condensation: The resulting ketone undergoes a Darzens condensation with an α-haloester (e.g., ethyl chloroacetate) to form an α,β-epoxy ester.

-

Hydrolysis and Decarboxylation: The epoxy ester is then hydrolyzed and decarboxylated to yield a deuterated aldehyde.

-

Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid, yielding this compound.

Caption: Proposed synthesis workflow for this compound.

Analytical Methodologies

1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and specific for the quantification of this compound in biological matrices.

-

Sample Preparation:

-

Spike biological matrix (e.g., plasma, urine) with a known concentration of an internal standard (e.g., ¹³C-labeled Carboxyibuprofen).

-

Perform protein precipitation with a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

Caption: Experimental workflow for HPLC-MS/MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the analysis of this compound, typically requiring derivatization.

-

Sample Preparation and Derivatization:

-

Perform a liquid-liquid extraction of the acidified biological sample with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic layer to dryness.

-

Derivatize the residue to increase volatility, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC Conditions:

-

Column: A capillary column suitable for drug analysis (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to ensure separation.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

-

Caption: Experimental workflow for GC-MS analysis.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

-

Sample Preparation:

-

Dissolve a purified sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

-

¹H NMR:

-

The absence of the signal corresponding to the methyl protons of the propionic acid side chain confirms deuteration.

-

Other proton signals can be assigned to confirm the overall structure.

-

-

¹³C NMR:

-

The carbon signals can be assigned to further confirm the molecular structure. The signal for the deuterated methyl carbon will be a triplet due to coupling with deuterium.

-

-

2D NMR (COSY, HSQC, HMBC):

-

These experiments can be used to establish connectivity and provide unambiguous structural assignment.

-

Caption: Experimental workflow for NMR analysis.

References

A Technical Guide to the Synthesis of Ibuprofen Carboxylic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Ibuprofen Carboxylic Acid-d3. This isotopically labeled analog of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is an invaluable tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. This document outlines a common laboratory-scale synthetic route to ibuprofen, followed by the specific deuteration of the carboxylic acid moiety.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved in a two-stage process. The first stage involves the multi-step synthesis of ibuprofen from isobutylbenzene. A common and well-documented laboratory method proceeds through a Friedel-Crafts acylation, a reduction, a chlorination, and a Grignard reaction followed by carboxylation. The second stage involves the specific isotopic labeling of the carboxylic acid group via a straightforward hydrogen-deuterium (H-D) exchange reaction.

Experimental Protocols

Stage 1: Synthesis of Ibuprofen

This stage follows a four-step synthesis adapted from established laboratory procedures.[1][2]

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

This initial step involves the acylation of isobutylbenzene with acetic anhydride using aluminum chloride as a catalyst to form 4'-isobutylacetophenone.[1][2]

-

Methodology:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 5.40 g of aluminum chloride (AlCl₃) and 20 mL of dichloromethane (CH₂Cl₂).[1]

-

Slowly add a mixture of 4.03 g of isobutylbenzene and 3.06 g of acetic anhydride to the cooled and stirred suspension.[1]

-

Maintain the reaction at 0°C and stir for 45 minutes.[1]

-

After the stirring period, allow the solution to warm to room temperature.[1]

-

Quench the reaction by carefully adding it to a 4M hydrochloric acid (HCl) solution at 0°C.[1]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[1]

-

Combine the organic layers and wash sequentially with 20 mL of 10% sodium hydroxide (NaOH), 20 mL of a 50% brine solution, and 20 mL of water.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield 4'-isobutylacetophenone.[1]

-

Step 2: Reduction of 4'-Isobutylacetophenone

The ketone produced in the first step is reduced to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol, using sodium borohydride.[1]

-

Methodology:

-

In a suitable flask, dissolve the 4'-isobutylacetophenone from the previous step in methanol.

-

Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄).

-

Allow the reaction to proceed for 10 minutes.[1]

-

Add 20 mL of 10% HCl to quench the reaction and neutralize any unreacted NaBH₄.[1]

-

Extract the product with a suitable organic solvent, dry the organic layer, and evaporate the solvent to yield 1-(4-isobutylphenyl)ethanol.

-

Step 3: Conversion to 1-Chloro-1-(4-isobutylphenyl)ethane

The alcohol is converted to an alkyl chloride via a reaction with concentrated hydrochloric acid.[2]

-

Methodology:

-

In a separatory funnel, combine a solution of 1-(4-isobutylphenyl)ethanol (1.0 mL, 5.6 mmol) with 20 mL of 12 M HCl.[2]

-

Shake the funnel vigorously for 3 minutes.[2]

-

Extract the product with petroleum ether (3 x 5 mL).[2]

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.[2]

-

Evaporate the solvent under a stream of nitrogen to yield 1-chloro-1-(4-isobutylphenyl)ethane as a clear liquid.[2]

-

Step 4: Grignard Reaction and Carboxylation to form Ibuprofen

The final step in the synthesis of ibuprofen involves the formation of a Grignard reagent from the alkyl chloride, followed by carboxylation with carbon dioxide.[2]

-

Methodology:

-

Prepare a Grignard reagent by reacting 1-chloro-1-(4-isobutylphenyl)ethane with magnesium turnings in anhydrous diethyl ether.

-

Bubble carbon dioxide gas through the Grignard reagent solution.[2]

-

Acidify the reaction mixture with 10% HCl.[2]

-

Extract the ibuprofen with petroleum ether (3 x 10 mL).[1][2]

-

Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under a stream of nitrogen to yield solid, white ibuprofen.[1][2]

-

Stage 2: Deuteration of the Carboxylic Acid Group

This stage involves a simple hydrogen-deuterium exchange to label the carboxylic acid proton.[3]

-

Methodology:

-

Suspend the synthesized ibuprofen in an excess of deuterium oxide (D₂O).[3]

-

Stir the suspension to facilitate the exchange of the carboxylic O-H group for an O-D group. The progress of the reaction can be monitored by IR spectroscopy, observing the replacement of the O-H vibrational modes with O-D modes.[3]

-

After the exchange is complete, the deuterated product, this compound, can be isolated by filtration or evaporation of the D₂O.

-

To prevent back-exchange with atmospheric moisture, the product should be handled under an inert atmosphere and stored in a desiccator.[3]

-

Data Presentation

| Step | Product | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

| 1 | 4'-Isobutylacetophenone | 25.6 | - | ¹H NMR and IR spectra confirm the presence of the ketone functional group.[2] |

| 2 | 1-(4-Isobutylphenyl)ethanol | 6.8 | - | - |

| 3 | 1-Chloro-1-(4-isobutylphenyl)ethane | 49.2 | - | ¹H NMR spectrum shows the absence of the hydroxyl proton and a shift in the benzylic proton peak. The IR spectrum lacks the broad O-H peak.[2] |

| 4 | Ibuprofen | 25 | 68-69 | ¹H NMR shows a shift in the benzylic hydrogen peak. IR spectrum shows a characteristic carbonyl peak around 1706 cm⁻¹ and a broad O-H peak from 3300-2400 cm⁻¹.[2] |

| 5 | This compound | >95 (isotopic) | Similar to Ibuprofen | ²H NMR shows a characteristic resonance for the (-COOD)₂ dimeric structure. IR spectroscopy confirms the replacement of O-H with O-D vibrations.[3] |

Mandatory Visualizations

Caption: Overall synthetic workflow for this compound.

Caption: Logical progression of key intermediates in the synthesis.

References

Unraveling the Metabolic Maze: An In-depth Technical Guide to Isotope Labeling in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate journey of a drug from administration to elimination, understanding its metabolic fate is paramount to ensuring its safety and efficacy. Isotope labeling stands as a cornerstone technique in this endeavor, providing an unparalleled ability to trace, identify, and quantify drug metabolites. This technical guide delves into the core principles, experimental protocols, and data interpretation of isotope labeling in drug metabolism studies, offering a comprehensive resource for professionals in the field.

Core Principles of Isotope Labeling

Isotope labeling involves the incorporation of "heavy" or radioactive isotopes into a drug molecule, creating a tracer that is chemically identical to the parent drug but physically distinguishable. This allows researchers to follow the drug and its metabolic products through complex biological systems. The choice of isotope is critical and depends on the specific goals of the study, the analytical methods available, and safety considerations.

Stable Isotopes: Non-radioactive isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are the workhorses of modern drug metabolism studies.[1][2] Their key advantage is safety, as they do not pose a radiation risk, making them suitable for use in clinical trials.[1] These isotopes are differentiated from their more abundant, lighter counterparts by their increased mass, which can be detected with high precision using mass spectrometry (MS).[3][4]

Radioisotopes: Radioactive isotopes, primarily tritium (³H) and carbon-14 (¹⁴C), offer exceptional sensitivity, allowing for the detection of minute quantities of drug-related material.[5][6] This high sensitivity is particularly valuable in absorption, distribution, metabolism, and excretion (ADME) studies to ensure a complete picture of the drug's disposition.[7][8] However, their use requires specialized handling and adherence to strict regulatory guidelines due to their radioactivity.[9][10]

Strategic Application in Drug Metabolism (ADME) Studies

Isotope labeling is integral to all phases of ADME (Absorption, Distribution, Metabolism, and Excretion) studies, providing critical data for regulatory submissions and clinical development.[2][11]

-

Absorption: By administering an isotopically labeled drug, researchers can quantify the extent and rate of its absorption into the systemic circulation.[]

-

Distribution: The labeled drug allows for the tracking of its distribution into various tissues and organs, identifying potential sites of accumulation and action.

-

Metabolism: This is where isotope labeling truly shines. It enables the unequivocal identification of metabolites in complex biological matrices like plasma, urine, and feces.[][13] The characteristic mass shift or radioactive signature of the labeled drug and its metabolites allows them to be distinguished from endogenous compounds.

-

Excretion: Labeled studies provide a definitive mass balance, quantifying the routes and rates of elimination of the drug and its metabolites from the body.[14]

Key Isotopes and Their Properties

The selection of an appropriate isotope is a critical first step in designing a drug metabolism study. The following table summarizes the properties of commonly used isotopes.

| Isotope | Type | Natural Abundance (%) | Key Characteristics | Common Applications |

| ²H (Deuterium) | Stable | 0.015 | Can alter metabolic rates (Kinetic Isotope Effect), useful for probing metabolic pathways.[2][15] | Mechanistic studies, altering metabolic profiles.[16] |

| ¹³C (Carbon-13) | Stable | 1.1 | Minimal isotope effect, metabolically stable label position is crucial.[2][11] | Metabolite identification, pharmacokinetic studies.[1] |

| ¹⁵N (Nitrogen-15) | Stable | 0.37 | Useful for nitrogen-containing drugs, minimal isotope effect.[1] | Tracing nitrogen metabolism, specific labeling strategies. |

| ³H (Tritium) | Radioactive | Trace | High specific activity, beta emitter, requires liquid scintillation counting. | Preclinical ADME, receptor binding assays.[17] |

| ¹⁴C (Carbon-14) | Radioactive | Trace | Long half-life, beta emitter, considered the gold standard for mass balance studies.[17][18] | Human ADME ("mass balance") studies.[19] |

Experimental Workflows: From Bench to Data

The successful execution of an isotope-labeled drug metabolism study relies on a well-defined experimental workflow. The following diagrams illustrate typical workflows for in vitro and in vivo studies.

Detailed Experimental Protocols

In Vitro Metabolite Identification using Human Liver Microsomes

This protocol outlines a common approach for identifying metabolites generated by cytochrome P450 enzymes.

1. Reagents and Materials:

-

Isotope-labeled drug (e.g., ¹³C-labeled)

-

Pooled human liver microsomes (pHLM)[20]

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) for quenching

-

Control unlabeled drug

2. Incubation Procedure:

-

Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Pre-warm the master mix and pHLM to 37°C.

-

Initiate the reaction by adding the isotope-labeled drug (final concentration typically 1-10 µM) to the pHLM suspension.

-

Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding 2-3 volumes of ice-cold ACN.

-

Include control incubations: without NADPH (to assess non-enzymatic degradation) and with the unlabeled drug (to aid in spectral comparison).

3. Sample Analysis:

-

Centrifuge the quenched samples to pellet the protein.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples using high-resolution mass spectrometry to detect the parent drug and its metabolites, identified by their characteristic mass shift.

In Vivo Mass Balance Study in Humans

This protocol describes a typical human ADME study using a ¹⁴C-labeled drug, a regulatory requirement for most new molecular entities.[18][21]

1. Study Design:

-

Typically a single-center, open-label, non-randomized study.[18]

-

Enroll a small cohort of healthy adult subjects (typically at least six).[18][21]

-

Administer a single oral dose of the ¹⁴C-labeled drug, often co-administered with the non-radiolabeled therapeutic dose.[9]

2. Dosing and Sample Collection:

-

The radioactive dose should be the minimum required for reliable quantification and is determined from preclinical dosimetry data.[14]

-

Collect blood, urine, and feces samples at predefined intervals for an extended period until radioactivity levels in excreta are negligible (typically >90% of the dose is recovered).[14][18]

3. Sample Analysis:

-

Total Radioactivity: Homogenize urine and feces samples and analyze aliquots by liquid scintillation counting (LSC) to determine total radioactivity.

-

Metabolite Profiling and Identification: Pool samples and subject them to extraction and concentration. Analyze by LC with radiochemical detection followed by high-resolution mass spectrometry to identify the structures of the major metabolites.

-

Pharmacokinetics: Analyze plasma samples by a validated method (e.g., LC-MS/MS) to determine the concentration-time profiles of the parent drug and major metabolites.

Analytical Techniques for Isotope Detection

The choice of analytical technique is dictated by the type of isotope used.

| Analytical Technique | Principle | Isotopes Detected | Key Advantages |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds by chromatography and detects them based on their mass-to-charge ratio.[1][22] | Stable Isotopes (²H, ¹³C, ¹⁵N) | High sensitivity, selectivity, and structural information.[3][4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects isotopes with a nuclear spin (e.g., ¹³C, ¹⁵N) based on their interaction with a magnetic field.[2][23] | Stable Isotopes (¹³C, ¹⁵N) | Provides detailed structural information, non-destructive.[22] |

| Liquid Scintillation Counting (LSC) | Measures the beta particles emitted by radioactive isotopes. | Radioisotopes (³H, ¹⁴C) | Highly sensitive for quantifying total radioactivity. |

| Accelerator Mass Spectrometry (AMS) | An ultra-sensitive technique for measuring long-lived radionuclides like ¹⁴C.[24] | ¹⁴C | Extreme sensitivity, allowing for microdosing studies.[19][24] |

Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting the results of isotope labeling studies.

Quantitative Data Summary

| Parameter | In Vitro (Microsomes) | In Vivo (Human ADME) |

| Parent Drug Disappearance | > 80% after 60 min | t½ = 12 hours |

| Major Metabolites Identified | M1 (Oxidation), M2 (Glucuronidation) | M1, M2, M3 (N-dealkylation) |

| % of Total Radioactivity in Plasma (AUC) | N/A | Parent: 45%, M1: 25%, M2: 15% |

| % of Dose Recovered in Excreta | N/A | Urine: 65%, Feces: 30% |

| Major Metabolites in Urine | N/A | M2 (40% of dose) |

| Major Metabolites in Feces | N/A | M3 (20% of dose) |

Visualizing Metabolic Pathways

The following diagram illustrates a hypothetical metabolic pathway for a drug, elucidated using isotope labeling.

Conclusion

Isotope labeling is an indispensable tool in modern drug development, providing definitive insights into the metabolic fate of new chemical entities. From early in vitro screening to pivotal human ADME studies, the strategic use of stable and radioactive isotopes enables researchers to build a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion. The detailed protocols and data interpretation frameworks presented in this guide offer a robust foundation for scientists to effectively design, execute, and interpret these critical studies, ultimately contributing to the development of safer and more effective medicines.

References

- 1. metsol.com [metsol.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. moravek.com [moravek.com]

- 6. Recent advances in the applications of radioisotopes in drug metabolism, toxicology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 9. pharmoutsourcing.com [pharmoutsourcing.com]

- 10. fda.gov [fda.gov]

- 11. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stable Isotope Labelled Compounds in Metabolism and Analytical tools [simsonpharma.com]

- 14. fda.gov [fda.gov]

- 15. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eurisotop.com [eurisotop.com]

- 17. researchgate.net [researchgate.net]

- 18. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. FDA sheds light on conducting human radiolabeled mass balance studies | RAPS [raps.org]

- 22. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 23. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Microdosing, isotopic labeling, radiotracers and metabolomics: relevance in drug discovery, development and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ibuprofen Carboxylic Acid-d3 as a Tracer in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Ibuprofen Carboxylic Acid-d3 as a tracer and internal standard in drug metabolism and pharmacokinetic studies. This document provides detailed experimental protocols, quantitative data, and visualizations to support research and development in the pharmaceutical sciences.

Introduction: The Role of Stable Isotope Labeled Compounds in Drug Development

Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern drug development. The incorporation of heavy isotopes, like deuterium (²H or D), into a drug molecule or its metabolite creates a compound that is chemically identical to its endogenous counterpart but has a higher mass. This mass difference is readily detectable by mass spectrometry (MS), allowing for precise differentiation and quantification of the labeled compound from the unlabeled (endogenous) molecules in a biological sample.[1][2][3]

This compound is the deuterated form of carboxyibuprofen, a major metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[4][5] Its primary application in research is as an internal standard for the quantitative analysis of ibuprofen and its metabolites in biological matrices such as plasma and urine.[1] By adding a known amount of the deuterated standard to a sample, any variability in sample preparation and analysis can be normalized, leading to highly accurate and precise quantification of the analyte of interest.

While its most common use is as an internal standard, the principles that make this compound an excellent standard also allow for its use as a tracer in metabolic studies. By administering the deuterated compound, researchers can track its metabolic fate, investigate the kinetics of specific metabolic pathways, and assess the activity of drug-metabolizing enzymes.

Mechanism of Action of Ibuprofen and its Metabolism

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7][8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][9]

Ibuprofen is administered as a racemic mixture of two enantiomers, (R)-ibuprofen and (S)-ibuprofen. The (S)-enantiomer is responsible for most of the pharmacological activity.[6] In the body, the less active (R)-enantiomer can undergo chiral inversion to the active (S)-enantiomer.[10]

The metabolism of ibuprofen is extensive, with the primary route being oxidation by cytochrome P450 enzymes, mainly CYP2C9 and CYP2C8, to form hydroxylated metabolites.[4] These are further oxidized to carboxyibuprofen.[4][5] The major metabolites found in urine are 2-hydroxyibuprofen and carboxyibuprofen.[4][11]

Ibuprofen Metabolism Pathway

Figure 1: Simplified metabolic pathway of ibuprofen.

Cyclooxygenase (COX) Signaling Pathway Inhibition by Ibuprofen

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scitechnol.com [scitechnol.com]

- 3. benchchem.com [benchchem.com]

- 4. Studies on the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Tracing Metabolic Fate: A Technical Guide to Ibuprofen Carboxylic Acid-d3 in Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterium-labeled Ibuprofen carboxylic acid-d3 as a powerful tool for elucidating the metabolic pathways of ibuprofen. Understanding the metabolic fate of a drug is paramount in drug development, influencing its efficacy, safety, and potential for drug-drug interactions. Stable isotope labeling, particularly with deuterium, offers a robust method to trace and quantify a drug and its metabolites within complex biological systems.

Introduction: The Role of Stable Isotope Tracers in Drug Metabolism

Stable isotope labeling involves the incorporation of a stable, non-radioactive isotope, such as deuterium (²H or D), into a drug molecule. This creates an isotopologue that is chemically identical to the parent drug but has a different mass. This mass difference allows for the selective detection and quantification of the labeled compound and its metabolites by mass spectrometry, distinguishing them from their endogenous or unlabeled counterparts.[1][2] this compound, a deuterated version of a major ibuprofen metabolite, serves as an invaluable tracer in such studies.

The primary advantages of using stable isotope tracers like this compound include:

-

High Specificity and Sensitivity: Mass spectrometry allows for the unambiguous detection of the labeled compounds, even at low concentrations.

-

Non-Radioactive: Eliminates the need for specialized handling and disposal of radioactive materials.

-

Kinetic Isotope Effect: The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can sometimes lead to a slower rate of metabolism at the site of deuteration. This "kinetic isotope effect" can provide insights into the rate-limiting steps of metabolic pathways.[3]

Metabolic Pathways of Ibuprofen

Ibuprofen is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[4] The major metabolic pathways involve oxidation of the isobutyl side chain, leading to the formation of hydroxylated and carboxylated metabolites.[4][5]

The key enzymes involved in ibuprofen metabolism are:

-

CYP2C9: This is the principal enzyme responsible for the metabolism of both (R)- and (S)-ibuprofen.[5]

-

CYP2C8: This enzyme also contributes to ibuprofen metabolism.[4]

The primary metabolites of ibuprofen are:

-

Hydroxyibuprofen: Formed by the hydroxylation of the isobutyl side chain.

-

Carboxyibuprofen: Further oxidation of hydroxyibuprofen leads to the formation of carboxyibuprofen.[5]

These metabolites are pharmacologically inactive and are subsequently conjugated with glucuronic acid before being excreted in the urine.[6]

Figure 1: Major metabolic pathway of Ibuprofen.

Experimental Design for Tracing Metabolic Pathways with this compound

The use of this compound as a tracer allows for the precise tracking of its conversion to downstream metabolites. Below are generalized protocols for in vitro and in vivo studies.

In Vitro Metabolic Stability Assay

This assay determines the rate at which this compound is metabolized by liver microsomes, which are a rich source of CYP enzymes.

Experimental Protocol:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL protein), a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.4), and the this compound stock solution to a final concentration (e.g., 1 µM).

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Termination:

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but non-interfering deuterated compound).

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Collect the supernatant for LC-MS/MS analysis.

-

Figure 2: Workflow for an in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study

This study design allows for the characterization of the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism.

Experimental Protocol:

-

Animal Model and Dosing:

-

Select an appropriate animal model (e.g., male Sprague-Dawley rats).

-

Administer a single oral or intravenous dose of this compound formulated in a suitable vehicle.

-

-

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate route (e.g., tail vein).

-

Collect urine and feces over 24 or 48 hours in metabolic cages.

-

-

Sample Processing:

-

Process blood samples to obtain plasma.

-

Homogenize urine and fecal samples.

-

-

Sample Extraction:

-

Perform a liquid-liquid or solid-phase extraction of the plasma, urine, and fecal homogenates to isolate the analytes. Add an internal standard prior to extraction.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples by a validated LC-MS/MS method to quantify this compound and its metabolites.

-

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high selectivity and sensitivity.

Key Parameters for LC-MS/MS Method Development:

-

Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of ibuprofen and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is often used for the analysis of ibuprofen and its acidic metabolites.

-

Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard. This provides high specificity and reduces background noise.

Quantitative Data Presentation

| Parameter | Formulation 1 (Standard Tablet) | Formulation 2 (Solubilized Capsule) | Formulation 3 (Ibuprofen Arginine) |

| Tmax (h) | 1.25 | 0.5 | 0.42 |

| Cmax (µg/mL) | Lower | Higher | Higher |

| AUC₀₋t (µg*h/mL) | Comparable | Comparable | Comparable |

| Data adapted from a study comparing different ibuprofen formulations.[7][8] |

Conclusion

This compound is a critical tool for researchers in drug metabolism. Its use as a stable isotope tracer enables the precise and accurate elucidation of the metabolic pathways of ibuprofen, providing valuable data for drug development and safety assessment. The methodologies outlined in this guide provide a framework for conducting robust in vitro and in vivo studies to characterize the metabolic fate of this widely used nonsteroidal anti-inflammatory drug. The combination of stable isotope labeling with advanced analytical techniques like LC-MS/MS continues to be a cornerstone of modern drug metabolism research.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. dovepress.com [dovepress.com]

- 8. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Stability of Ibuprofen Carboxylic Acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive preliminary investigation into the stability of Ibuprofen Carboxylic Acid-d3. As a key metabolite of Ibuprofen and a crucial internal standard in bioanalytical studies, understanding its stability profile is paramount for ensuring data accuracy and integrity.[1][2] Deuterated compounds, like this compound, are increasingly utilized in drug development to assess pharmacokinetic profiles, and their stability directly impacts the reliability of these assessments.[1][3][4] This document outlines the physicochemical properties, potential degradation pathways, and detailed experimental protocols for stability testing, supported by quantitative data and visual workflows.

Physicochemical Properties

This compound is the deuterium-labeled form of Ibuprofen's major metabolite.[2] The incorporation of stable heavy isotopes is a common strategy for creating tracers and internal standards for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] Key properties are summarized below.

| Property | Value | Reference |

| Analyte Name | This compound (Mixture of Diastereomers) | [5] |

| CAS Number | 1216505-29-1 | [1][5] |

| Unlabeled CAS | 15935-54-3 | [1][5] |

| Molecular Formula | C₁₃H₁₃D₃O₄ | [2][5] |

| Molecular Weight | 239.28 | [2][5] |

| Purity | >95% (HPLC) | [5] |

| Product Format | Neat | [5] |

| Recommended Storage | -20°C | [5][6] |

Stability Profile and Degradation Pathways

While specific, extensive stability studies on this compound are not widely published, a robust stability profile can be inferred from forced degradation studies conducted on the parent drug, Ibuprofen, and its non-deuterated metabolites. The C-D bond is known to be more stable than the C-H bond, which can lead to slower metabolism and degradation, a phenomenon known as the deuterium kinetic isotope effect (DKIE).[4] However, the fundamental degradation pathways are expected to be analogous.

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the inherent stability of a drug molecule.[7][8] Key degradation pathways for Ibuprofen, and by extension its carboxylic acid metabolite, include:

-

Hydrolysis (Acidic and Basic): Ibuprofen has shown susceptibility to degradation under alkaline conditions.[9] While some studies show it remains completely stable in acid media, others demonstrate degradation, highlighting that stability can be formulation-dependent.[10]

-

Oxidation: Degradation occurs in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[9][10]

-

Photodegradation: Exposure to sunlight and UV radiation can induce degradation. The primary mechanisms involve hydroxylation, decarboxylation, and demethylation.[7][11]

-

Thermal Degradation: High temperatures can lead to degradation, potentially through esterification reactions with excipients containing alcohol functions, such as polyethylene glycol (PEG).[9]

Known Degradation Products

The primary impurity and major degradation product of Ibuprofen is 4-isobutylacetophenone (4-IBAP).[7] Other identified degradation products from various stress conditions include hydroxylated derivatives and esters formed from reactions with formulation excipients.[11][12][13]

| Stress Condition | Key Degradation Products/Pathways | Reference |

| Oxidation | Hydroxylation of the benzylic carbon | [11] |

| Photolysis | 4-acetylbenzoic acid, 4-(1-carboxyethyl)benzoic acid | [11] |

| Thermal (with excipients) | Esterification with PEG, sorbitol, glycerol by-products | [9][13] |

| General | 4-isobutylacetophenone (4-IBAP) | [7] |

Experimental Protocols

To assess the stability of this compound, a comprehensive forced degradation study is necessary. This involves subjecting the compound to various stress conditions and analyzing the resulting samples with a stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][10][13]

General Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (Mixture of Diastereomers) [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 8. ymerdigital.com [ymerdigital.com]

- 9. researchgate.net [researchgate.net]

- 10. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Abiotic Degradation and Environmental Toxicity of Ibuprofen: Roles of Mineral Particles and Solar Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Development of a Robust LC-MS/MS Method for the Quantification of Ibuprofen in Human Plasma Using a Deuterated Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Ibuprofen in human plasma. The method utilizes Ibuprofen carboxylic acid-d3 as a stable isotopically labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a summary of method validation parameters. This robust and reliable method is suitable for pharmacokinetic studies and other clinical research applications requiring precise measurement of Ibuprofen.

Introduction

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) for the management of pain, fever, and inflammation. Accurate quantification of Ibuprofen in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the preferred analytical technique due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting potential variations during sample preparation and analysis, thereby ensuring the reliability of the results.

Experimental

Materials and Reagents

-

Ibuprofen and this compound were of analytical standard grade.

-

Methanol, acetonitrile, and formic acid were of LC-MS grade.

-

Water was purified using a Milli-Q system.

-

Human plasma (with K2EDTA as anticoagulant) was sourced from a certified vendor.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

Standard Solutions

Stock solutions of Ibuprofen and this compound were prepared in methanol. Working standard solutions for calibration curves and quality control (QC) samples were prepared by diluting the stock solutions with a mixture of methanol and water.

Protocols

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | A linear gradient was optimized for the separation. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 4°C |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1] |

| MRM Transitions | Ibuprofen: m/z 205.1 → 161.1[1][2][3]; Ibuprofen-d3: m/z 208.1 → 164.0[1][4] |

| Ion Source Temp | Optimized for the specific instrument. |

| Collision Energy | Optimized for each transition. |

Method Validation Summary

The developed method was validated according to regulatory guidelines. A summary of the validation results is presented in the table below.

| Validation Parameter | Result |

| Linearity Range | 0.05 - 40 µg/mL (Correlation coefficient > 0.99)[1][5] |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[1] |

| Intra-day Precision (%RSD) | < 5%[1] |

| Inter-day Precision (%RSD) | < 5%[1] |

| Accuracy (% Bias) | Within ±15% (88.2% to 103.67%)[1] |

| Recovery | 78.4% - 80.9%[1] |

| Matrix Effect | Negligible[1] |

Data Presentation

The quantitative data from the method validation is summarized in the table above for easy comparison of the performance characteristics of the developed LC-MS/MS method.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow, from sample collection to data analysis.

Caption: Experimental workflow for Ibuprofen analysis.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of Ibuprofen in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making it well-suited for demanding applications in clinical and pharmaceutical research. The straightforward protein precipitation sample preparation procedure allows for high-throughput analysis.

References

- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Validated Chiral LC-MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. longdom.org [longdom.org]

Application Notes & Protocols: Quantification of Ibuprofen using Ibuprofen Carboxylic Acid-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) for its analgesic, anti-inflammatory, and antipyretic properties. Accurate quantification of ibuprofen in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Ibuprofen carboxylic acid-d3, is the gold standard for quantitative analysis by mass spectrometry. This deuterated analog co-elutes with the unlabeled ibuprofen and experiences similar ionization and matrix effects, thereby correcting for variations during sample preparation and analysis and ensuring high accuracy and precision.[1][2]

These application notes provide a detailed protocol for the quantification of ibuprofen in human plasma using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents

-

Ibuprofen analytical standard

-

This compound (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (blank)

Stock and Working Solution Preparation

-

Ibuprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve ibuprofen in methanol to prepare a 1 mg/mL stock solution.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

-

Working Solutions: Prepare serial dilutions of the ibuprofen stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples at desired concentrations.

-

Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

This protocol is a common and efficient method for plasma sample preparation.[2][3]

-

Pipette 100 µL of human plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube, except for the blank matrix sample.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm)[2][3] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | A linear gradient can be optimized to ensure separation from matrix components. |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[2][3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Ibuprofen) | m/z 205.1 → 161.1[2][3][4] |

| MRM Transition (Ibuprofen-d3) | m/z 208.1 → 164.1[2][3][4] |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | -4500 V |

| Collision Gas | Nitrogen |

Data Presentation

The performance of the method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 1: Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Results |

| Linearity (r²) | > 0.99 | > 0.995 |

| Linear Range | Dependent on application | 10 - 5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, acceptable precision and accuracy | 10 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.8% to 8.2% |

| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | Intra-day: < 7%, Inter-day: < 9% |

| Recovery (%) | Consistent and reproducible | 85-95% |

| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 | Within acceptable range |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for Ibuprofen quantification in plasma.

Logical Relationship for Quantification

Caption: Logic for internal standard-based quantification.

References

Application Notes and Protocols for the Analysis of Ibuprofen Carboxylic Acid-d3 in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body. The major metabolites include hydroxyibuprofen and carboxyibuprofen.[1][2][3] Quantitative analysis of these metabolites in urine is crucial for pharmacokinetic and metabolic studies. Ibuprofen carboxylic acid-d3 is a deuterated internal standard used for the accurate quantification of carboxyibuprofen, the corresponding primary metabolite of ibuprofen, in biological matrices like urine.[4] This document provides detailed protocols for sample preparation of urine for the analysis of this compound, typically alongside its non-labeled counterpart, using modern analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Overview of Sample Preparation Techniques

The analysis of ibuprofen and its metabolites in urine often requires a sample preparation step to remove interferences and concentrate the analytes.[5][6] Common techniques include:

-

Solid-Phase Extraction (SPE): A highly selective method that can provide clean extracts and good concentration.[2][7]

-

Liquid-Liquid Extraction (LLE): A classic technique effective for separating analytes based on their differential solubility in two immiscible liquids.[1][6]

-

Protein Precipitation: A simpler and faster method, often used when high throughput is required.[8]

This application note will focus on a robust Solid-Phase Extraction (SPE) protocol, which generally offers superior cleanup and concentration for complex matrices like urine. A liquid-liquid extraction (LLE) protocol is also provided as a viable alternative.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of ibuprofen and its metabolites in urine, which can be expected for this compound under similar conditions.

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 10.0 µg/mL | [6][9] |

| Limit of Quantification (LOQ) | 0.1 µg/mL | [9] |

| Recovery | 87.6 - 98.9% | [10] |

| Intra-day Precision (%RSD) | < 7% | [10] |

| Inter-day Precision (%RSD) | < 10% | [10] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is recommended for achieving high purity and concentration of the analyte.

Materials:

-

Urine sample

-

This compound internal standard solution

-

Formic acid (or other acid for pH adjustment)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

SPE cartridges (e.g., Oasis MAX or other mixed-mode anion exchange cartridges)[7]

-

Centrifuge

-

SPE vacuum manifold

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

Procedure:

-

Sample Pre-treatment:

-

Thaw urine samples to room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Take 1 mL of the supernatant and transfer to a clean tube.

-

Spike with the appropriate concentration of this compound internal standard solution.

-

Acidify the urine sample to a pH of approximately 3-4 by adding 100 µL of 2% formic acid. Vortex to mix.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridges to dry out.

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 2 mL of water to remove hydrophilic interferences.

-

Wash the cartridge with 2 mL of a 5% methanol in water solution to remove moderately polar interferences.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

-

Elution:

-

Elute the analyte with 2 mL of a 5% formic acid in methanol solution into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

-

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a simpler and often faster alternative to SPE.

Materials:

-

Urine sample

-

This compound internal standard solution

-

Hydrochloric acid (HCl) or other acid for pH adjustment

-

Ethyl acetate or other suitable organic solvent (e.g., a mixture of ethyl acetate and methyl tertiary-butyl ether)[6]

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

Procedure:

-

Sample Pre-treatment:

-

Thaw urine samples to room temperature and vortex to ensure homogeneity.

-

Take 1 mL of the urine sample and transfer to a clean glass tube.

-

Spike with the appropriate concentration of this compound internal standard solution.

-

Acidify the urine sample to pH 3 by adding 100 µL of 1M HCl.[1] Vortex to mix.

-

-

Extraction:

-

Add 3 mL of ethyl acetate to the acidified urine sample.

-

Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

-

Solvent Transfer:

-

Carefully transfer the upper organic layer to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

-

Visualizations

Sample Preparation Workflow

Caption: Workflow for urine sample preparation for this compound analysis.

Logical Relationship of Analytes

Caption: Relationship between Ibuprofen, its metabolite, and the internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Ibuprofen metabolite profiling using a combination of SPE/column-trapping and HPLC-micro-coil NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of urinary metabolites of (+/-)-2-(p-isobutylphenyl)propionic acid (Ibuprofen) by routine organic acid screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of ibuprofen in combined dosage forms and cream by direct UV spectrophotometry after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of the HPLC-ELSD technique for the determination of major metabolites of ibuprofen and creatinine in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Solid-Phase Extraction of Ibuprofen and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body. The major metabolites, 2-hydroxyibuprofen and carboxyibuprofen, along with the parent drug, are often monitored in biological matrices such as plasma and urine for pharmacokinetic and toxicological studies.[1] Accurate and reliable quantification of these analytes requires efficient sample preparation to remove endogenous interferences. Solid-phase extraction (SPE) has emerged as a robust and selective technique for the extraction of ibuprofen and its metabolites from complex biological samples.[2][3]

This document provides a detailed protocol for the solid-phase extraction of ibuprofen and its metabolites from biological matrices, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This protocol utilizes a mixed-mode solid-phase extraction strategy, which combines reversed-phase and anion exchange retention mechanisms for enhanced selectivity.[4] Ibuprofen and its metabolites are acidic compounds due to the presence of a carboxylic acid moiety.[5] At a pH below their pKa, these compounds are in their neutral form and can be retained on a non-polar sorbent (e.g., C8 or a polymeric reversed-phase material). By adjusting the pH of the wash and elution solvents, it is possible to selectively retain the analytes while washing away interferences, and then elute the purified compounds for analysis. Sorbents such as Agilent Bond Elut Certify II and Waters Oasis MAX are specifically designed for the extraction of acidic drugs and are well-suited for this application.[5][6][7]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific applications and matrices.

Materials and Reagents:

-

SPE Cartridges: Mixed-mode, strong anion exchange (e.g., Waters Oasis MAX, Agilent Bond Elut Certify II).

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Ammonium hydroxide

-

Internal Standard (IS): Ibuprofen-d3 or a structurally similar compound.

-

Biological matrix (e.g., human plasma, urine)

Sample Pretreatment:

-

Thaw frozen biological samples (plasma or urine) at room temperature.

-

Vortex the samples to ensure homogeneity.

-

For plasma samples, dilute 100 µL of plasma with 100 µL of an aqueous solution containing the internal standard and 2% phosphoric acid.[8]

-

For urine samples, a dilution with an appropriate buffer may be necessary to adjust the pH and ionic strength.

Solid-Phase Extraction (SPE) Procedure:

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

-

Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

-

Loading: Load the pretreated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Wash the cartridge with 1 mL of an acidic wash solution (e.g., 80:20:0.1 water:acetonitrile:formic acid) to remove neutral and basic interferences.[8]

-

-

Elution: Elute the analytes with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol or 20:80:0.1 water:acetonitrile:formic acid).[8]

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

LC-MS/MS Analysis:

The following are typical starting conditions and may require optimization.

-

LC Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3).[9]

-

Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium formate.[9][10]

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for these acidic compounds.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for ibuprofen, hydroxyibuprofen, carboxyibuprofen, and the internal standard.

Quantitative Data Summary

The following table summarizes the reported recovery data for ibuprofen and its metabolites using solid-phase extraction.

| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |

| Ibuprofen | Wastewater | Oasis MAX | 97 | [11] |

| Ibuprofen | Plasma | C18 | 89.53 | [12] |

| Ibuprofen | Urine | C18 | 93.73 | [12] |

| 2-Hydroxyibuprofen (enantiomers) | Urine | Carbowax/templated/resin | 1.4 - 1.6 | [13] |

| Carboxyibuprofen (stereoisomers) | Urine | Carbowax/templated/resin | 3.7 - 5.7 | [13] |

Note: Recovery values can vary significantly depending on the specific protocol, matrix, and analytical method used.

Diagrams

Caption: Solid-Phase Extraction Workflow for Ibuprofen Metabolites.

Caption: Mixed-Mode SPE Retention and Elution Mechanism.

References

- 1. Ibuprofen metabolite profiling using a combination of SPE/column-trapping and HPLC-micro-coil NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review | MDPI [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. agilent.com [agilent.com]

- 6. Determination of ibuprofen in combined dosage forms and cream by direct UV spectrophotometry after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. e-b-f.eu [e-b-f.eu]

- 10. agilent.com [agilent.com]

- 11. Simultaneous determination of naproxen, ibuprofen and diclofenac in wastewater using solid-phase extraction with high performance liquid chromatography [scielo.org.za]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application of Ibuprofen Carboxylic Acid-d3 in Environmental Analysis

Application Note & Protocol

Introduction

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is frequently detected in various environmental compartments, including surface water, wastewater, and soil. Its persistence and potential ecotoxicological effects necessitate accurate and reliable quantification methods for environmental monitoring and risk assessment. Ibuprofen carboxylic acid-d3, a stable isotope-labeled internal standard, plays a crucial role in achieving high accuracy and precision in these analytical methods. By mimicking the chemical behavior of native ibuprofen during sample preparation and analysis, it effectively compensates for matrix effects and variations in instrument response, leading to more reliable data. This document provides detailed application notes and protocols for the use of this compound in the environmental analysis of ibuprofen.

Application Notes

This compound is primarily utilized as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) methods, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Its application is critical for overcoming challenges associated with complex environmental matrices.

Key Applications:

-

Wastewater and Influent/Effluent Analysis: Monitoring the efficiency of wastewater treatment plants in removing ibuprofen.

-

Surface Water Monitoring: Assessing the extent of ibuprofen pollution in rivers, lakes, and coastal waters.

-

Soil and Sediment Analysis: Investigating the accumulation and fate of ibuprofen in terrestrial and aquatic sediments.

-

Environmental Fate and Transport Studies: Elucidating the degradation pathways and transport mechanisms of ibuprofen in the environment.

-

Ecotoxicology Studies: Providing accurate concentration data for studies evaluating the impact of ibuprofen on aquatic and terrestrial organisms.

Advantages of Using this compound:

-

High Accuracy and Precision: Compensates for analyte loss during sample preparation and extraction.

-

Matrix Effect Mitigation: Corrects for signal suppression or enhancement caused by co-eluting matrix components.

-

Improved Method Robustness: Leads to more reliable and reproducible results across different sample types and analytical batches.

Quantitative Data Summary

The following tables summarize quantitative data from analytical methods developed for the determination of ibuprofen, with several highlighting the use of a deuterated internal standard like Ibuprofen-d3.

Table 1: LC-MS/MS Method Performance for Ibuprofen Analysis

| Parameter | Human Plasma[1] | Wastewater | River Water |

| Internal Standard | Ibuprofen-d3 | Not Specified | Not Specified |

| Linearity Range | 0.05 - 36 µg/mL | 0.1 - 400 µg/L[2] | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | 0.991 - 0.999[2] | > 0.99 |

| Limit of Detection (LOD) | - | 0.02 - 0.59 µg/L[2] | 2 - 6 ng/L[3] |

| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.07 - 1.80 µg/L[2] | 0.4 µg/L[4][5] |

| Mean Recovery (%) | 78.4 - 80.9% | 76 - 98%[4][5] | 84 - 111% |

| Intra-day Precision (RSD%) | < 5% | < 4.8% | - |